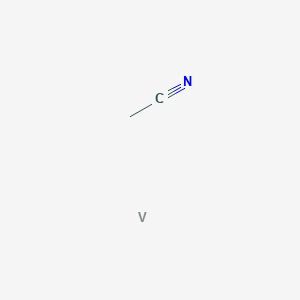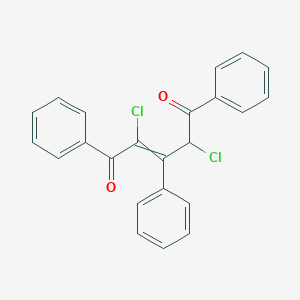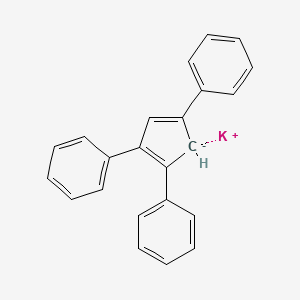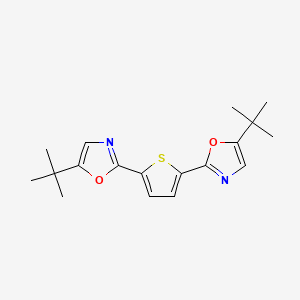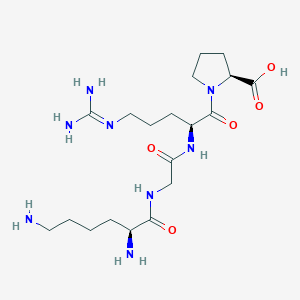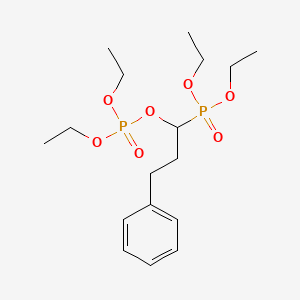
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphoric acid ester group attached to a phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester typically involves the reaction of diethyl phosphite with a suitable phenylpropyl halide under basic conditions. The reaction proceeds through the formation of a phosphonate intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The phosphoric acid ester group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, 1-(diethoxyphosphinyl)-1,1,3,3-tetrafluoro-2-propen-2-yldiethyl ester .
- Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester .
Uniqueness
Phosphoric acid, 1-(diethoxyphosphinyl)-3-phenylpropyl diethyl ester is unique due to its specific phenylpropyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phosphoric acid esters and contributes to its specific applications and reactivity .
Properties
CAS No. |
168129-25-7 |
|---|---|
Molecular Formula |
C17H30O7P2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-3-phenylpropyl) diethyl phosphate |
InChI |
InChI=1S/C17H30O7P2/c1-5-20-25(18,21-6-2)17(15-14-16-12-10-9-11-13-16)24-26(19,22-7-3)23-8-4/h9-13,17H,5-8,14-15H2,1-4H3 |
InChI Key |
QWULJQFVYCZTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCC1=CC=CC=C1)OP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


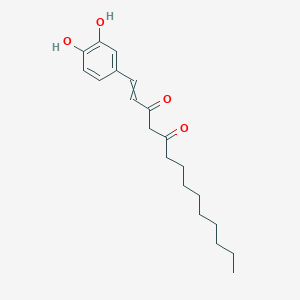
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)


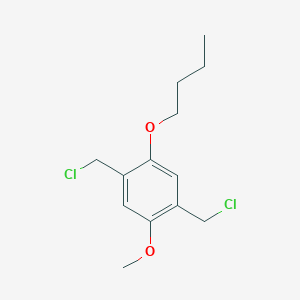
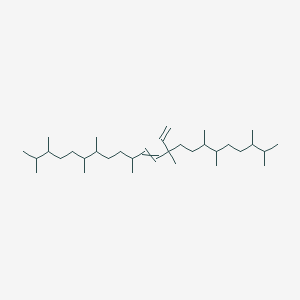

![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
